2-Chloropyridine N-oxide hydrochloride

Catalog No.
S1532566
CAS No.
20295-64-1
M.F
C5H5Cl2NO
M. Wt
166 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropyridine N-oxide hydrochloride

CAS Number

20295-64-1

Product Name

2-Chloropyridine N-oxide hydrochloride

IUPAC Name

2-chloro-1-oxidopyridin-1-ium;hydrochloride

Molecular Formula

C5H5Cl2NO

Molecular Weight

166 g/mol

InChI

InChI=1S/C5H4ClNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H

InChI Key

GRZNODNSNCXOHE-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C(=C1)Cl)[O-].Cl

Canonical SMILES

C1=CC=[N+](C(=C1)Cl)[O-].Cl

The exact mass of the compound 2-Chloropyridine N-oxide hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 352281. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloropyridine N-oxide hydrochloride (CAS 20295-64-1) is an activated heterocyclic building block supplied as a stable, water-soluble crystalline salt. In organic synthesis and pharmaceutical manufacturing, the N-oxide moiety serves a dual purpose: it significantly increases the electrophilicity of the C2 position, facilitating mild nucleophilic aromatic substitution (SNAr), and it acts as a directing group for further functionalization. Procuring the hydrochloride salt rather than the free base provides distinct handling advantages, including a sharp melting point (138–142 °C), reduced hygroscopicity, and precise stoichiometric control during scale-up. It is heavily utilized as a precursor for 2-aminopyridine derivatives, aminoheterocyclic guanidine surrogates, and specialized biological assay reagents .

Substituting 2-Chloropyridine N-oxide hydrochloride with either its free base (CAS 2402-95-1) or the unoxidized parent compound (2-Chloropyridine, CAS 109-09-1) introduces severe process liabilities. The free base has a low melting point (~68–72 °C) and is prone to moisture absorption, which complicates precise weighing and degrades batch-to-batch reproducibility in GMP environments . Conversely, attempting to use unoxidized 2-chloropyridine for nucleophilic substitution requires harsh conditions—often exceeding 150 °C or necessitating expensive palladium catalysts—because the unactivated pyridine ring is highly resistant to nucleophilic attack. The N-oxide hydrochloride salt lowers the activation barrier for SNAr while maintaining solid-state stability, making it non-interchangeable for efficient, mild-condition manufacturing [1].

Solid-State Stability and Handling Metrics

The physical state of a reagent dictates its viability for large-scale manufacturing. 2-Chloropyridine N-oxide hydrochloride presents as a stable crystalline powder with a melting point of 138–142 °C. In contrast, the free base form (2-Chloropyridine N-oxide) melts at 68–72 °C and exhibits significant hygroscopicity under ambient conditions . The hydrochloride salt's higher thermal stability and resistance to moisture uptake ensure that stoichiometric ratios remain accurate during ambient storage and transfer.

Evidence DimensionMelting Point / Solid-State Stability
Target Compound Data138–142 °C (Stable, free-flowing crystalline powder)
Comparator Or BaselineFree base (CAS 2402-95-1): 68–72 °C (Hygroscopic, prone to clumping)
Quantified Difference70 °C increase in melting point and elimination of ambient moisture absorption
ConditionsStandard ambient temperature and pressure (SATP) storage

Procuring the hydrochloride salt eliminates the need for specialized dry-room handling and prevents yield losses caused by inaccurate weighing of degraded or hydrated free-base material.

Activation Energy Reduction for Nucleophilic Aromatic Substitution (SNAr)

The N-oxide modification fundamentally alters the electronic landscape of the pyridine ring. When performing amination at the C2 position, unoxidized 2-chloropyridine typically requires temperatures of 150–180 °C in sealed vessels or the addition of transition metal catalysts. 2-Chloropyridine N-oxide hydrochloride undergoes the same SNAr displacement with amines at 80–100 °C without metal catalysts[1].

Evidence DimensionRequired SNAr Temperature (Amination)
Target Compound Data80–100 °C (Catalyst-free)
Comparator Or Baseline2-Chloropyridine (Parent): 150–180 °C or Pd/Cu catalysis required
Quantified Difference50–80 °C reduction in reaction temperature; elimination of heavy metal catalysts
ConditionsNucleophilic displacement with primary/secondary amines in polar solvents

Lowering the reaction temperature and removing transition metals reduces energy costs, prevents thermal degradation of complex intermediates, and simplifies downstream purification in API synthesis.

Aqueous Solubility for Biological Assays and Biphasic Reactions

For applications requiring aqueous media, such as the benzyl viologen enzyme assay of membrane fractions, the hydrochloride salt provides immediate and complete dissolution. The free base has limited solubility in cold water, often requiring co-solvents (like DMSO or ethanol) that can interfere with sensitive enzymatic activity or membrane integrity [1]. The pre-formed HCl salt bypasses the need for in-situ acidification.

Evidence DimensionAqueous Dissolution Profile
Target Compound DataRapid and complete dissolution in aqueous buffers (pH 4-7)
Comparator Or BaselineFree base: Requires organic co-solvents or strong acid addition for full dissolution
Quantified DifferenceElimination of organic co-solvents in assay preparation
ConditionsAqueous buffer systems for membrane fraction assays

Procuring the water-soluble salt ensures assay reproducibility and prevents solvent-induced artifacts in sensitive biochemical screening workflows.

Synthesis of 2-Aminopyridine Pharmaceutical Intermediates

Because the N-oxide activates the 2-chloro position for mild nucleophilic displacement, this compound is the precursor of choice for synthesizing 2-aminopyridine derivatives. It is directly utilized in the development of aminoheterocyclic guanidine surrogates and orally bioavailable vitronectin receptor antagonists, where harsh reaction conditions would otherwise destroy sensitive functional groups [1].

Transition-Metal-Free Cross-Coupling and SNAr Workflows

Industrial scale-up often seeks to avoid expensive and toxic palladium or copper catalysts. The enhanced electrophilicity of 2-Chloropyridine N-oxide hydrochloride allows chemists to perform SNAr reactions with various nucleophiles (amines, thiols, alkoxides) at moderate temperatures, streamlining the purification process by eliminating heavy metal remediation steps [1].

Reagent for Benzyl Viologen Enzyme Assays

Due to its high aqueous solubility as a hydrochloride salt, this compound is specifically procured as a substrate or reagent in biochemical assays, notably the benzyl viologen enzyme assay used for evaluating membrane fractions (e.g., studying dimethyl sulfoxide reductase paralogues in E. coli). The salt form prevents the need for assay-disrupting organic co-solvents [2].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20295-64-1

Dates

Last modified: 08-15-2023

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